5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine is a synthetic organic compound with the molecular formula C14H12BrCl2NO2 and a molecular weight of 377.06 g/mol. This compound is notable for its complex structure, which includes a pyridine ring and various substituents that enhance its reactivity and potential biological activity. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The compound is classified under organic chemistry and is primarily used in research settings. It has applications in medicinal chemistry, where it is explored for its potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological targets, making it a subject of interest in drug development .
The synthesis of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine typically involves several key steps:
The synthesis may require advanced techniques such as thin layer chromatography for monitoring reaction progress and purification methods like recrystallization or chromatography for isolating the final product. Reaction yields can be influenced by factors such as reagent quality and reaction time .
The molecular structure of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine includes:
5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine can undergo various chemical reactions:
The reaction conditions (solvent choice, temperature, catalyst presence) significantly affect the outcomes of these reactions. Monitoring techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are often employed to analyze reaction products .
The mechanism of action for 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine involves binding to specific biological targets such as enzymes or receptors. This interaction can lead to:
These actions may result in various biological effects, including potential antimicrobial or anticancer activities .
The physical properties include:
Key chemical properties involve:
Relevant data includes melting point ranges and solubility characteristics, which are crucial for practical applications .
5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine finds applications in several scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing scientific knowledge and developing new therapeutic strategies.
Regioselective bromination at the meta-position (C5) of the pyridine ring is critical for constructing this compound's core architecture. The electron-deficient nature of the pyridine system necessitates activation strategies or protective group chemistry to achieve high positional selectivity. Directed ortho-metalation (DoM) approaches using Lewis acidic boranes or transient protecting groups enable selective bromination at C5 prior to ether linkage formation. Lithium-halogen exchange on 2,5-dibromopyridine derivatives followed by quenching offers an alternative pathway, achieving >85% regioselectivity when performed at –78°C in THF solvent systems [1]. These strategies prevent unwanted polybromination and ensure correct positioning for subsequent cross-coupling reactions essential for pharmaceutical derivatization, as evidenced by downstream boronic ester and aldehyde intermediates [1].
Table 1: Bromination Methods for Pyridine Intermediate Synthesis
Method | Reagents/Conditions | Regioselectivity (C5) | Reported Yield |
---|---|---|---|
Directed ortho-Metalation | n-BuLi/B₂cat₂, -78°C, THF; Br₂ | >90% | 78% |
Lithium-Halogen Exchange | i-PrMgCl·LiCl, -30°C; Br₂ | 85% | 82% |
Electrophilic Bromination | Br₂, H₂SO₄, 80°C | <60% | 45% |
The 2,6-dichloro-4-methylaniline precursor undergoes efficient dichlorination via diazotization-chlorination cascades. Treatment with tert-butyl nitrite (t-BuONO) in HCl/acetonitrile generates the diazonium salt in situ, which decomposes to the corresponding dichlorinated phenol upon addition of CuCl₂ catalyst. This method achieves near-quantitative chlorination at both ortho-positions while preserving the para-methyl group. Critical parameters include:
Ether bond formation between the dichlorinated phenol and bromoethoxy pyridine employs two optimized protocols:
Williamson Ether Synthesis:The phenol intermediate reacts with 1,2-dibromoethane (1.2 equiv) under phase-transfer conditions (toluene/50% NaOH, tetrabutylammonium bromide). Selective monoalkylation occurs at 80°C within 4 hours, yielding 2-(2,6-dichloro-4-methylphenoxy)ethyl bromide (CAS 921630-64-0). Subsequent coupling with 2-hydroxypyridine requires K₂CO₃/DMF at 100°C for 12 hours, achieving 75–80% yield [1] [4].
Mitsunobu Reaction:Direct condensation of 2-(2,6-dichloro-4-methylphenoxy)ethanol (CAS 921630-64-0) with 5-bromo-2-hydroxypyridine uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C. This method affords superior atom economy (85–90% yield) and avoids polyether byproducts common in Williamson approaches. Strict control of the PPh₃:DIAD:alcohol ratio (1:1:1) prevents phosphine oxide accumulation that complicates purification [1].
Table 2: Etherification Method Comparison for Final Step Assembly
Method | Substrate | Coupling Agent | Temperature | Time | Yield | Key Byproducts |
---|---|---|---|---|---|---|
Williamson Ether | 5-Bromo-2-hydroxypyridine + BrCH₂CH₂Ar* | K₂CO₃ | 100°C | 12 hr | 75–80% | Diethyleneglycol ethers |
Mitsunobu Reaction | 5-Bromo-2-hydroxypyridine + HOCH₂CH₂Ar* | PPh₃/DIAD | 0°C → 25°C | 4 hr | 85–90% | Triphenylphosphine oxide |
*Ar = 2,6-dichloro-4-methylphenyl
Solvent polarity critically influences reaction kinetics in SNAr and etherification steps. Polar aprotic solvents (DMF, NMP) accelerate pyridine oxyalkylation but necessitate strict water removal to prevent hydrolysis. Catalyst screening reveals:
Notably, DMF generates higher purity material (>95% vs. 89% in acetonitrile) during pyridine etherification due to improved substrate solubility. Catalyst recovery studies show immobilized Pd nanoparticles on mesoporous silica enable three reuse cycles before significant activity loss occurs [1] [4].
The convergent four-step synthesis (phenol chlorination → ethoxy tether installation → pyridine bromination → ether coupling) accumulates impurities requiring stage-specific control:
Total yield optimization reaches 68% via Mitsunobu coupling versus 52% via Williamson synthesis, attributed to reduced purification stages. Continuous flow hydrogenation in the chlorination step further minimizes genotoxic diazonium intermediate accumulation.
Table 3: Purification Outcomes for Final Compound (CAS 945999-98-4)
Purification Method | Purity | Recovery Yield | Key Impurities Removed |
---|---|---|---|
Ethanol/Water Crystallization | 96% | 85% | Oligomeric ethers, Pd residues |
Silica Gel Chromatography | 99% | 70% | Triphenylphosphine oxide, hydrolyzed byproducts |
Preparative HPLC | >99.5% | 60% | All organic impurities <0.1% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1